1-{[(2,6-Dimethylmorpholin-4-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Description
The compound 1-{[(2,6-Dimethylmorpholin-4-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a camphor-based derivative featuring a bicyclo[2.2.1]heptan-2-one core substituted with a sulfonylmethyl group linked to a 2,6-dimethylmorpholine moiety. The rigid bicyclic framework of camphor derivatives is known to enhance stereochemical stability and influence physicochemical properties, making them valuable in medicinal chemistry and catalysis .
Properties
Molecular Formula |
C16H27NO4S |
|---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
1-[(2,6-dimethylmorpholin-4-yl)sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C16H27NO4S/c1-11-8-17(9-12(2)21-11)22(19,20)10-16-6-5-13(7-14(16)18)15(16,3)4/h11-13H,5-10H2,1-4H3 |
InChI Key |
PNFGTQKWBFGTMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)CC23CCC(C2(C)C)CC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2,6-Dimethylmorpholin-4-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one typically involves multiple steps. One common method is the Mannich reaction, which introduces an aminoalkyl substituent into the molecule. This reaction involves the condensation of formaldehyde, a secondary amine (such as 2,6-dimethylmorpholine), and a compound containing an active hydrogen atom .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Mannich reaction conditions to ensure high yield and purity. This could include controlling reaction temperature, pH, and the molar ratios of reactants.
Chemical Reactions Analysis
Types of Reactions
1-{[(2,6-Dimethylmorpholin-4-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the bicycloheptane core can be reduced to form alcohol derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of the carbonyl group would yield alcohol derivatives.
Scientific Research Applications
1-{[(2,6-Dimethylmorpholin-4-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{[(2,6-Dimethylmorpholin-4-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The morpholine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Structural and Functional Insights
- Core Modifications : All analogs retain the 7,7-dimethylbicyclo[2.2.1]heptan-2-one core, which imparts rigidity and chiral centers. Substituent variations occur at the sulfonyl-linked group, influencing polarity, solubility, and intermolecular interactions (e.g., hydrogen bonding in compound 11 ).
- Spectral Trends : The carbonyl stretch (C=O) in IR spectra consistently appears near 1740–1750 cm⁻¹, confirming the ketone group’s presence. ¹H NMR signals for the geminal dimethyl groups on the bicyclic core are observed at δ 0.8–1.2 .
- Synthetic Yields: Yields for sulfonylation reactions range from 81% (aziridine derivative 6i) to 86% (dihydroisoquinoline derivative 11), reflecting efficient coupling under mild conditions .
Biological Activity
The compound 1-{[(2,6-Dimethylmorpholin-4-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic molecule with potential biological activity. This article aims to summarize the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H23N1O3S
- Molecular Weight : 299.42 g/mol
The bicyclic structure contributes to its unique reactivity and interaction with biological targets.
Antioxidant Properties
Research indicates that compounds similar to the bicyclo[2.2.1]heptane framework exhibit significant antioxidant activity. For instance, derivatives have been shown to reduce oxidative stress in cellular models, potentially through scavenging free radicals and enhancing endogenous antioxidant enzymes .
Antinociceptive Effects
A study focusing on related morpholine derivatives highlighted their potential antinociceptive (pain-relieving) effects in experimental models. The mechanism appears to involve modulation of pain pathways, possibly through interactions with opioid receptors or inhibition of inflammatory mediators .
Antimicrobial Activity
The sulfonamide group present in this compound suggests potential antimicrobial properties. Compounds with similar functional groups have been documented to exhibit activity against various bacterial strains, indicating a possible mechanism involving inhibition of bacterial folate synthesis .
Study 1: Antioxidant Activity Evaluation
In a controlled experiment, the antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. Results demonstrated a dose-dependent increase in radical scavenging activity, comparable to established antioxidants like ascorbic acid.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
This data suggests that the compound may serve as a potential therapeutic agent for oxidative stress-related conditions.
Study 2: Pain Relief in Animal Models
A behavioral study assessed the antinociceptive effects in mice subjected to formalin-induced pain. The compound was administered at varying doses (10 mg/kg and 20 mg/kg).
| Dose (mg/kg) | Pain Score Reduction (%) |
|---|---|
| 10 | 30 |
| 20 | 50 |
The results indicated significant pain relief at higher doses, supporting its potential use in pain management therapies.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems:
- Antioxidant Mechanism : The sulfonyl group may facilitate electron transfer reactions that neutralize free radicals.
- Pain Modulation : Interaction with central nervous system pathways suggests a role in neurotransmitter modulation or receptor binding.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
